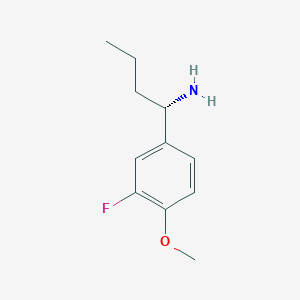
(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring, attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and (S)-2-aminobutane.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reacted with (S)-2-aminobutane under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand or probe in biochemical studies.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The fluorine and methoxy groups can influence its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Fluorophenyl)butan-1-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(S)-1-(4-Methoxyphenyl)butan-1-amine: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity, physical properties, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
(1S)-1-(3-fluoro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10H,3-4,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
JLDFLXAISNHUQN-JTQLQIEISA-N |
SMILES isomérique |
CCC[C@@H](C1=CC(=C(C=C1)OC)F)N |
SMILES canonique |
CCCC(C1=CC(=C(C=C1)OC)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


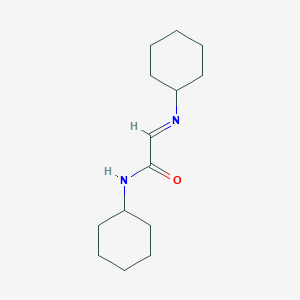




![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)


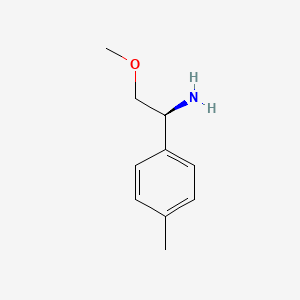
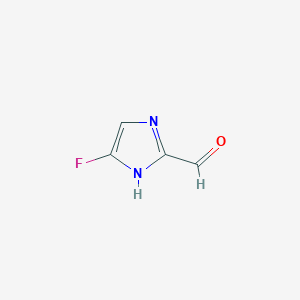
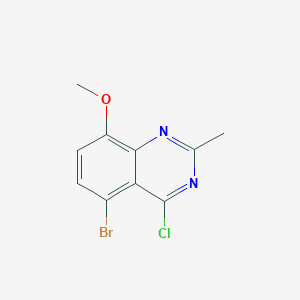
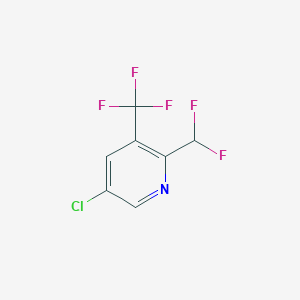
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
